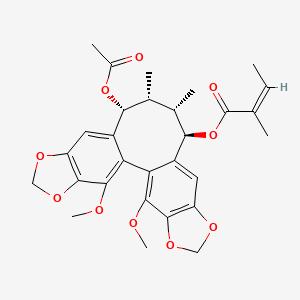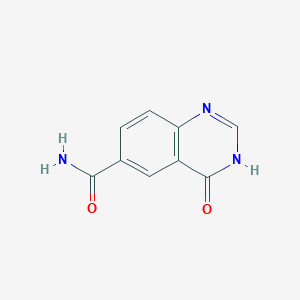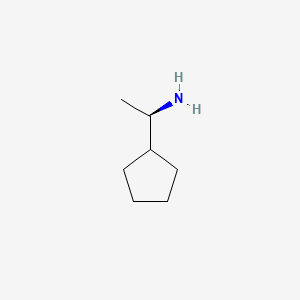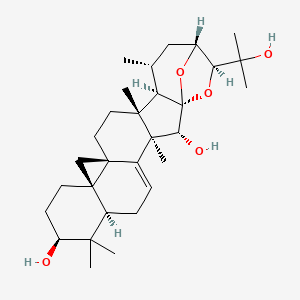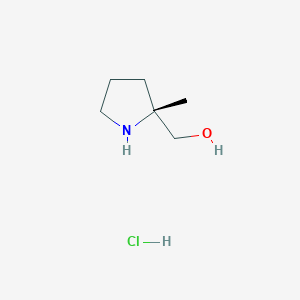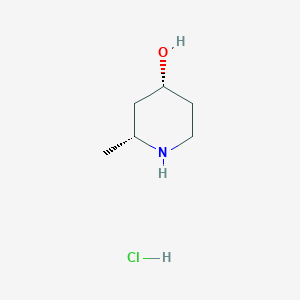![molecular formula C25H15BrO B3028109 4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] CAS No. 1609484-45-8](/img/structure/B3028109.png)
4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]
概要
説明
4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] is a compound known for its unique spiro conjugation effect, which makes the molecules coplanar and averages the electron cloud. This structure controls the effective conjugation length while ensuring the length of the spiro molecular chain. The compound has a rigid planar structure and high fluorescence quantum yield. The position of the 4-bromo group in the structure enhances its reactivity, making it highly modifiable .
作用機序
Target of Action
The primary target of 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] is the hole transporting material (HTM) . This compound is used as a starting material in the fabrication of green and cost-effective p-type organic semiconductors .
Mode of Action
4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] interacts with its targets by reducing the electronic coupling and charge recombination . This interaction is facilitated by its nonplanar 3D structure .
Biochemical Pathways
The compound affects the pathways related to the transport of holes in organic semiconductors . The downstream effects include the reduction of electronic coupling and charge recombination , which can enhance the efficiency of organic semiconductors.
Pharmacokinetics
Given its use in the fabrication of organic semiconductors, it is likely that its bioavailability is primarily determined by its physical and chemical properties, such as its purity and melting point .
Result of Action
The result of the action of 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] is the creation of more efficient p-type organic semiconductors . By reducing electronic coupling and charge recombination, it enhances the performance of these semiconductors .
Action Environment
The action, efficacy, and stability of 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Furthermore, the compound’s performance can be influenced by the conditions under which the organic semiconductors are fabricated .
準備方法
Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] involves the reaction of 4-Bromospiro[fluorene-9,9′-xanthene] with bispinacholato diboron in dioxane. The reaction is heated at 130°C with a mixture of P(Cy)3 and Pd(dba)2 at a molar ratio of 2:1, and refluxed for 4 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions: 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
類似化合物との比較
- Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid
- 4,4,5,5-tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2-yl)-1,3,2-dioxaborolane
Comparison: 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] stands out due to its high reactivity and modifiability, which are attributed to the presence of the bromine atom. This makes it more versatile in various chemical reactions compared to its similar compounds .
特性
IUPAC Name |
4-bromospiro[fluorene-9,9'-xanthene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrO/c26-21-13-7-12-20-24(21)16-8-1-2-9-17(16)25(20)18-10-3-5-14-22(18)27-23-15-6-4-11-19(23)25/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAGYCVGNQJYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609484-45-8 | |
| Record name | 4-Bromospiro[fluorene-9,9'-xanthene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


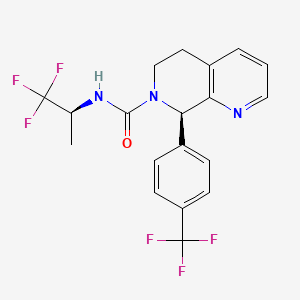

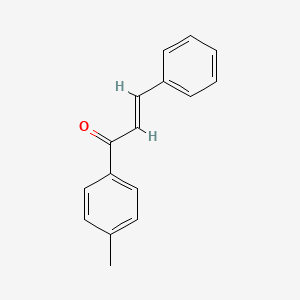


![(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3028039.png)
